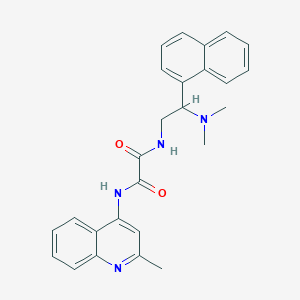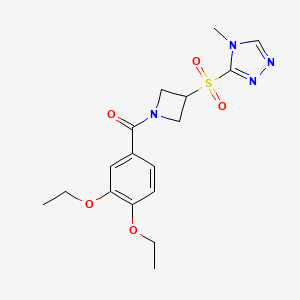
N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula lists all the atoms present in the molecule, while the structural formula shows how these atoms are connected.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
In the realm of medicinal chemistry, the structure of N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is related to compounds studied for their potential therapeutic applications. For example, compounds with similar structures have been investigated for their role as histone deacetylase (HDAC) inhibitors, which are promising as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). Another study explored Schiff's bases and 2-azetidinones derived from similar pyridinecarboxamide structures for their antidepressant and nootropic activities, highlighting the central nervous system (CNS) potential of these compounds (Thomas et al., 2016).
Polymer Science and Material Engineering
In polymer science, research has focused on synthesizing and characterizing new aromatic polyamides and polyimides incorporating similar pyridine and carboxamide motifs, due to their excellent thermal stability, solubility, and mechanical properties. These materials are considered for various high-performance applications, including gas separation and the development of organo-soluble polymers with enhanced material properties (Ravikumar & Saravanan, 2012). Another noteworthy application is in the creation of polymers with trifluoromethyl-substituted benzene side chains, aiming to enhance solubility and thermal properties, which are critical for advanced technological applications (Liu et al., 2002).
Safety And Hazards
This involves the compound’s toxicity, flammability, and environmental impact. It includes safety precautions that need to be taken when handling the compound.
Zukünftige Richtungen
This involves potential future research directions. For a drug, this could include clinical trials and potential therapeutic applications. For other compounds, it could include potential industrial applications or areas for further study.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-4-10-17(11-5-14)25-19(27)18-3-2-12-26(20(18)28)13-15-6-8-16(9-7-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWLAOZURWSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylphenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)



![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![3-(2-Bromophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2976628.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976633.png)

![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)